261172-28-5
Description
The compound with CAS number 261172-28-5, known as Uty HY Peptide (246-254), is a male-specific transplantation antigen H-Y epitope derived from the UTY protein. Its molecular formula is C₅₃H₇₇N₁₅O₁₃S₂, with a molecular weight of 1196.41 g/mol . This nonapeptide plays a critical role in studying immune responses, particularly in transplantation rejection, autoimmune diseases, and gender-related pathologies. It induces specific T-cell activation, making it valuable for vaccine development and immune diagnostics .
Properties
CAS No. |
261172-28-5 |
|---|---|
Molecular Formula |
C₅₃H₇₇N₁₅O₁₃S₂ |
Molecular Weight |
1196.40 |
sequence |
One Letter Code: WMHHNMDLI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Disulfide bonds can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Generation of peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response and transplantation biology.
Industry: Utilized in the production of peptide libraries for drug discovery and development.
Mechanism of Action
The peptide exerts its effects by interacting with specific molecular targets, including major histocompatibility complex molecules on the surface of cells. This interaction triggers an immune response, leading to the recognition and elimination of cells expressing the peptide. The pathways involved include antigen presentation and T-cell activation.
Comparison with Similar Compounds
Research Findings and Implications
Immunogenicity Comparison :
- In murine transplant models, Uty HY induced 2.5-fold higher T-cell proliferation compared to Smcy, attributed to its stronger binding affinity to H-2Db MHC molecules .
- UTX Peptide (200-208) showed reduced immunogenicity in female subjects, aligning with its role in X-linked immune regulation .
Therapeutic Potential :
- Uty HY’s specificity for male antigens makes it a candidate for gender-specific vaccine adjuvants , whereas Smcy’s broader applicability suits pan-cancer vaccines .
Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
